Photochemical C–I Bond Cleavage: 2-Iodo-1-indanone vs. 2-Bromo- and 2-Chloro-1-indanone
UV irradiation of 2-iodo-1-indanone results in a distinct distribution of radical versus ionic photoproducts compared to its bromo and chloro counterparts. In the 2-halo-1-indanone series, the amount of radical products increases from iodine to chlorine [1]. This trend directly impacts the compound's utility in photochemically driven synthetic sequences where control over radical/ionic pathways is critical. For the structurally related 2-halo-3,4-dihydro-1(2H)-naphthalenone series, quantitative data show 43% radical products for the iodo derivative, 32% for bromo, and 53% for chloro [1].
| Evidence Dimension | Radical product yield upon UV irradiation |
|---|---|
| Target Compound Data | 43% radical products (in naphthalenone analog) |
| Comparator Or Baseline | 2-Bromo derivative: 32% radical products; 2-Chloro derivative: 53% radical products |
| Quantified Difference | Iodo vs. Bromo: +11 percentage points higher radical yield; Iodo vs. Chloro: -10 percentage points lower radical yield |
| Conditions | UV irradiation of 2-halo-3,4-dihydro-1(2H)-naphthalenone in acetonitrile; quantum yields measured at 254 nm [1] |
Why This Matters
This quantifiable difference in photochemical pathway selectivity dictates which halogenated indanone should be procured for radical-mediated versus ionic synthetic transformations.
- [1] Šket, B.; Zupan, M. Photochemistry of α-halocycloalkanones and α,α-dihalocycloalkanones. Ionic and radical photochemical carbon-halogen bond cleavage. Collect. Czech. Chem. Commun. 1988, 53, 1745–1752. View Source
